molecular formula C14H14ClFN4 B12240284 5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12240284
M. Wt: 292.74 g/mol
InChI Key: INMQTOZRJWXACZ-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 5-position and a piperazine ring substituted with a fluorophenyl group at the 4-position. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the piperazine ring, to form different oxidation states or reduced forms.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group on the pyrimidine ring .

Scientific Research Applications

5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chloro and fluoro groups, along with the piperazine ring, makes it a versatile scaffold for drug design and development.

Properties

Molecular Formula

C14H14ClFN4

Molecular Weight

292.74 g/mol

IUPAC Name

5-chloro-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C14H14ClFN4/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-4-2-1-3-12(13)16/h1-4,9-10H,5-8H2

InChI Key

INMQTOZRJWXACZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=C(C=N3)Cl

Origin of Product

United States

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